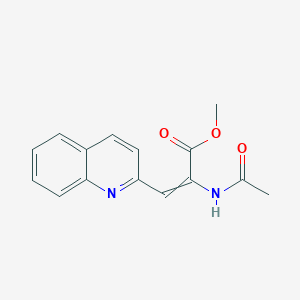
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a quinoline ring, which is a heterocyclic aromatic organic compound, and an acetamido group, which is a functional group derived from acetic acid. The presence of these groups contributes to the compound’s distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate typically involves the reaction of quinoline derivatives with acetamido compounds under specific conditions. One common method includes the condensation of quinoline-2-carboxaldehyde with methyl acetoacetate in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline ring structure but lacks the acetamido group.
Methyl 2-acetamido-3-(quinolin-3-yl)prop-2-enoate: Similar structure but with a different position of the quinoline ring.
2-Acetamido-3-(quinolin-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of the quinoline ring and acetamido group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
835617-47-5 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 2-acetamido-3-quinolin-2-ylprop-2-enoate |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-14(15(19)20-2)9-12-8-7-11-5-3-4-6-13(11)17-12/h3-9H,1-2H3,(H,16,18) |
InChI Key |
DRPHDSNUKFVERL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=NC2=CC=CC=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















